molecular formula C29H23ClN2OS B11638784 2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(2-chlorophenyl)acetamide

2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(2-chlorophenyl)acetamide

Cat. No.: B11638784
M. Wt: 483.0 g/mol
InChI Key: ZKVRLNXPMGUEGN-UHFFFAOYSA-N
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Description

2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(2-chlorophenyl)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(2-chlorophenyl)acetamide can be achieved through a multi-step process involving the formation of the indole core followed by functional group modifications. One common method involves the Fischer indolisation reaction, where aryl hydrazines react with ketones to form indoles . This is followed by N-alkylation and other functional group transformations to introduce the benzyl, phenylsulfanyl, and chlorophenyl groups .

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the reaction conditions to achieve high yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(2-chlorophenyl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions with proteins and enzymes.

    Medicine: It has potential therapeutic applications due to its pharmacological properties, such as anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core allows the compound to bind to various biological targets, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(2-chlorophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyl, phenylsulfanyl, and chlorophenyl groups differentiates it from other indole derivatives, potentially leading to unique interactions and applications .

Properties

Molecular Formula

C29H23ClN2OS

Molecular Weight

483.0 g/mol

IUPAC Name

2-(1-benzyl-3-phenylsulfanylindol-2-yl)-N-(2-chlorophenyl)acetamide

InChI

InChI=1S/C29H23ClN2OS/c30-24-16-8-9-17-25(24)31-28(33)19-27-29(34-22-13-5-2-6-14-22)23-15-7-10-18-26(23)32(27)20-21-11-3-1-4-12-21/h1-18H,19-20H2,(H,31,33)

InChI Key

ZKVRLNXPMGUEGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2CC(=O)NC4=CC=CC=C4Cl)SC5=CC=CC=C5

Origin of Product

United States

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